PTP Selectivity: SHP-1 vs. TC-PTP
4-Bromo-3'-fluoro-2-nitro-1,1'-biphenyl exhibits a clear selectivity profile against protein tyrosine phosphatases (PTPs). While its inhibition of TC-PTP is modest (IC50 = 19,000 nM), it demonstrates a significantly weaker effect on the catalytic domain of SHP-1 (IC50 = 3,000 nM) and yeast PTP1 (IC50 = 12,000 nM) [1]. This 6.3-fold selectivity for SHP-1 over TC-PTP is a quantifiable difference from other nitroaromatic PTP inhibitors that often show pan-inhibition or different selectivity profiles [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | TC-PTP: 19,000 nM; SHP-1: 3,000 nM; Yeast PTP1: 12,000 nM |
| Comparator Or Baseline | Class-level: Pan-PTP inhibitors (e.g., certain vanadium complexes) or TC-PTP selective inhibitors (e.g., TC-PTP inhibitor 8: IC50 = 9.2 nM for TC-PTP, Ki = 34 nM for PTP1B) |
| Quantified Difference | Target compound shows 6.3-fold selectivity for SHP-1 over TC-PTP, whereas TC-PTP inhibitor 8 shows >1000-fold selectivity for TC-PTP over PTP1B. |
| Conditions | In vitro enzyme assays using recombinant catalytic domains; substrate: p-nitrophenyl phosphate (pNPP). |
Why This Matters
This differential inhibition profile is crucial for researchers studying PTP signaling pathways, where selective modulation of SHP-1 over TC-PTP may be required to dissect specific cellular functions or to avoid off-target effects associated with broad-spectrum PTP inhibition.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440). Affinity Data for Tyrosine-protein phosphatase non-receptor type 2 (TC-PTP). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348708 (Accessed: 2026-04-21). View Source
- [2] Zhang, Z.-Y. (2016). Inhibitors of protein tyrosine phosphatases. US Patent Application US20160176922A1. View Source
